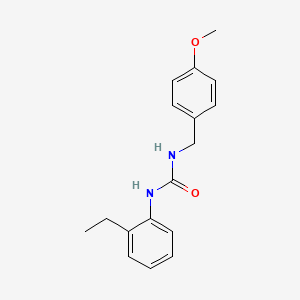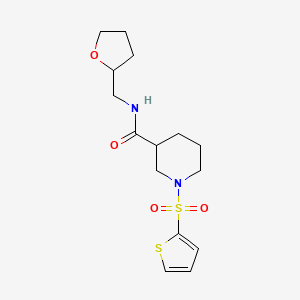![molecular formula C17H14Cl2N2O2 B4557135 3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4557135.png)
3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
3-[3-(2,6-dichlorophenoxy)propyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H14Cl2N2O2 and its molecular weight is 349.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.0432331 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Quinazolinones, including those structurally related to methaqualone, have been synthesized and evaluated for anticonvulsant activity. Compounds with ortho substituents on the 3-aryl group showed promising results against seizures with relatively low neurotoxicity. These compounds, however, exhibited more neurotoxicity when administered orally, indicating the importance of administration route on their efficacy and safety (Wolfe et al., 1990).
- Quinazolinone-1,3,4-oxadiazole conjugates have been synthesized and tested for their cytotoxic effects against cancer cell lines. One compound, in particular, showed remarkable cytotoxic activity against HeLa cell line, highlighting the potential of quinazolinone derivatives in cancer therapy (Hassanzadeh et al., 2019).
- The synthesis of 2-azetidinyl-4-quinazolinone derivatives has been reported, showing pronounced antimicrobial activity, particularly with 4-Cl and 4-OCH3 substituents. This study emphasizes the antimicrobial potential of quinazolinone derivatives (Patel & Patel, 2011).
Chemical Synthesis and Characterization
- Novel methodologies and strategies for the synthesis of valuable 4(3H)-quinazolinones have been outlined, highlighting their broad applications including in antimalarial, antitumor, and anti-inflammatory domains (He et al., 2014).
- Synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones and their thiones has been described, with some derivatives showing considerable antibacterial efficiency. This research provides insights into the chemical versatility and biological relevance of quinazolinone derivatives (Badr et al., 1980).
Catalysis and Green Chemistry
- The use of magnetic hydroxyapatite nanoparticle as a catalyst for the synthesis of 4(3H)-quinazolinones has been explored, demonstrating an efficient and one-pot route for their production. This approach emphasizes the importance of green chemistry in the synthesis of pharmacologically important compounds (Dadgar & Kalkhorani, 2015).
Propriétés
IUPAC Name |
3-[3-(2,6-dichlorophenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-13-6-3-7-14(19)16(13)23-10-4-9-21-11-20-15-8-2-1-5-12(15)17(21)22/h1-3,5-8,11H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIWYMFNKXOQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B4557053.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4557066.png)
![3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4557070.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4557078.png)
![2-[(4-biphenylyloxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4557090.png)
![4-[(3-CHLOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B4557092.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4557104.png)
![1-ETHYL-N~4~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4557107.png)
![2-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4557120.png)
![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4557124.png)
![ethyl 2-(isobutyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4557132.png)
![4-{3-[(3-Nitrophenyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B4557144.png)

